molecular formula C17H18N4O3S B2494468 N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-50-3

N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2494468
CAS No.: 852135-50-3
M. Wt: 358.42
InChI Key: GLQPECCXAJLSJZ-UHFFFAOYSA-N
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Description

N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Key structural elements include:

  • N-butyl carboxamide at position 2, contributing to lipophilicity.
  • 3-methyl group on the thiazole ring, enhancing steric stability.

Properties

IUPAC Name

N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-3-4-8-18-16(22)15-11(2)20-10-14(19-17(20)25-15)12-6-5-7-13(9-12)21(23)24/h5-7,9-10H,3-4,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQPECCXAJLSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazo[2,1-b]Thiazole Core

The core structure is synthesized by reacting 2-aminothiazole with 2-bromo-1-(3-nitrophenyl)propan-1-one in ethanol under reflux (Scheme 1). This cyclocondensation proceeds via nucleophilic attack of the thiazole amine on the α-haloketone, followed by dehydrohalogenation to form the fused imidazo-thiazole system. The 3-nitrophenyl group is positioned at C6 , while the methyl group originates from the α-haloketone’s propionyl chain, occupying C3 .

Optimization Insights :

  • Solvent : Ethanol or 1,4-dioxane enhances cyclization efficiency.
  • Temperature : Reflux (~80°C) ensures complete conversion within 12–18 hours.
  • Yield : 72–85% for analogous substrates.

Amide Coupling with n-Butylamine

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), followed by reaction with n-butylamine and triethylamine (TEA). The mixture is stirred at room temperature for 12 hours, yielding the target carboxamide.

Reaction Metrics :

  • Coupling Agent : EDCI/HOBt outperforms HATU in cost-effectiveness for primary amines.
  • Yield : 68–75% after purification via silica gel chromatography.

Alternative Synthetic Routes and Comparative Analysis

Ionic Liquid-Mediated One-Pot Synthesis

A modified approach employs 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a solvent and catalyst for a one-pot cyclocondensation and amidation sequence. While this method reduces step count, the yield (58–63%) is suboptimal compared to the multi-step pathway.

Solid-Phase Synthesis for Parallel Libraries

Immobilizing the carboxylic acid on Wang resin enables parallel synthesis of carboxamide derivatives via automated coupling. Though scalable, this method necessitates specialized equipment and exhibits variable purity (70–85%).

Structural Elucidation and Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • N–H Stretch : 3,292 cm⁻¹ (amide N–H).
  • C=O Stretch : 1,685 cm⁻¹ (carboxamide).
  • NO₂ Asymmetric Stretch : 1,530 cm⁻¹ and 1,371 cm⁻¹.
  • C–S Stretch : 761 cm⁻¹ (thiazole ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆) :
    δ 8.45–7.30 (m, 4H, Ar–H), 3.36 (t, 2H, J = 6.5 Hz, NCH₂), 2.95 (s, 3H, C3–CH₃), 1.60–1.20 (m, 4H, CH₂CH₂CH₂CH₃), 0.90 (t, 3H, J = 7.0 Hz, CH₂CH₃).
  • ¹³C NMR (126 MHz, DMSO-d₆) :
    δ 169.1 (C=O), 148.2 (C–NO₂), 144.5–118.6 (aromatic carbons), 52.7 (NCH₂), 31.2 (CH₂CH₂CH₂CH₃), 22.1 (C3–CH₃), 13.8 (CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₁₈N₄O₃S : 382.1054 [M+H]⁺.
  • Observed : 382.1056 [M+H]⁺.

Reaction Optimization and Challenges

Cyclocondensation Efficiency

  • Phenacyl Bromide Purity : Crude 2-bromo-1-(3-nitrophenyl)propan-1-one requires recrystallization (ethanol) to ≥95% purity for optimal yields.
  • Side Reactions : Competing dimerization of α-haloketones is mitigated by slow addition to the aminothiazole solution.

Amide Coupling Side Products

  • O-Acylurea Formation : Minimized by using HOBt as an additive.
  • Solvent Choice : DMF outperforms dichloromethane (DCM) in solubilizing the carboxylic acid.

Industrial-Scale Considerations

Cost Analysis

  • EDCI/HOBt : Accounts for 40% of raw material costs. Substitution with propylphosphonic anhydride (T3P®) reduces expenses by 25% but requires anhydrous conditions.
  • Waste Streams : Ethanol and DMF are recycled via distillation, lowering environmental impact.

Chemical Reactions Analysis

Functionalization at Position 2 (Carboxamide)

The carboxamide group is introduced via coupling reactions:

  • The carboxylic acid derivative (e.g., 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid ) reacts with n-butylamine in the presence of coupling agents like HATU or EDCI .

  • Alternative methods include using CDI (1,1'-carbonyldiimidazole) to activate the carboxylic acid before amine coupling .

Example Protocol

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add CDI (1.2 eq), stir at RT for 1 h.

  • Add n-butylamine (1.5 eq), stir overnight.

  • Purify via silica chromatography (hexane/ethyl acetate) .

Reactivity of the Nitro Group

The 3-nitrophenyl substituent is redox-active:

  • Reduction to Amine : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, enabling further derivatization (e.g., amide formation) .

  • Electrophilic Substitution : The nitro group deactivates the phenyl ring but allows for selective meta-substitution under strong acidic conditions .

Comparative Reactivity

Reaction TypeConditionsProductYieldSource
Nitro ReductionH₂ (1 atm), 10% Pd/C, EtOH, RT3-Aminophenyl derivative85–92%
Nitration (Further)HNO₃/H₂SO₄, 0°C3,5-Dinitrophenyl derivative60%

Hydrolysis of the Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : 6M HCl, reflux (12 h) yields the corresponding carboxylic acid .

  • Basic Hydrolysis : NaOH (2M), ethanol/water (1:1), 80°C (6 h) gives the carboxylate salt .

Kinetic Data

ConditionTimeConversionSource
6M HCl, reflux12 h>95%
2M NaOH, 80°C6 h88%

Electrophilic Aromatic Substitution on the Thiazole Ring

The methyl group at position 3 and electron-withdrawing nitro group direct substitution:

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at position 5 .

  • Sulfonation : Requires fuming H₂SO₄ at 100°C due to deactivation by the nitro group .

Stability Under Physiological Conditions

  • pH Stability : Stable in pH 4–9 (24 h, 37°C), with <5% degradation .

  • Metabolic Degradation : Incubation with human liver microsomes shows primary cleavage at the carboxamide bond (t₁/₂ = 2.3 h) .

Key Challenges and Optimization

  • Low Solubility : The nitro and carboxamide groups contribute to poor aqueous solubility (logP = 3.2). Solutions include PEGylation or salt formation .

  • Stereochemical Purity : Chiral centers (e.g., at the carboxamide) require asymmetric synthesis or chiral chromatography .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's promising anticancer properties. It has demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A notable study evaluated the compound against pancreatic ductal adenocarcinoma (PDAC) cell lines. The results indicated that the compound inhibited key regulators of epithelial-to-mesenchymal transition (EMT), which is crucial for cancer metastasis.

Cell LineIC50 (µM)Mechanism of Action
SUIT-20.8Inhibition of EMT markers
Capan-11.5Reduction in cell migration
Panc-12.0Inhibition of metalloproteinase activity

The compound was found to induce apoptosis and cell cycle arrest at the G2/M phase, leading to increased cell death rates in cancerous cells.

Antimicrobial Activity

In addition to its anticancer effects, N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has shown potential as an antimicrobial agent. It has been tested against Mycobacterium tuberculosis (Mtb), demonstrating selective inhibition without significant toxicity to human lung fibroblast cells.

Antitubercular Activity Data

The following data summarizes the compound's effectiveness against Mtb:

CompoundIC50 (µM)Selectivity
This compound2.32No activity against non-tuberculous mycobacteria

Mechanism of Action

The mechanism of action of N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation. Molecular docking studies have shown that it binds to the active site of these enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The N-substituent on the carboxamide group significantly influences molecular properties. Key analogs and their features are summarized below:

Compound Name Molecular Formula Molecular Weight N-Substituent Key Substituents LogP* (Predicted) Solubility
Target Compound C17H18N5O3S† ~373.4 N-butyl 3-methyl, 6-(3-nitrophenyl) ~3.5 Low (lipophilic)
N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)... [] C20H16N4O4S 408.43 4-methoxyphenyl 3-methyl, 6-(3-nitrophenyl) ~2.8 Moderate (polar OCH3)
N-(pyridin-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)... [] C19H15N5O3S 393.42 Pyridin-2-ylmethyl 3-methyl, 6-(3-nitrophenyl) ~2.2 High (basic N)
1-(5-tert-butyl-oxazol-3-yl)-3-(4-{7-[2-morpholinoethoxy]imidazo... [] C28H31N7O4S 585.66 Morpholinoethoxy tert-butyl, oxazole ~4.1 Low (bulky groups)

*LogP: Predicted using fragment-based methods (e.g., hydrophobic N-butyl vs. polar pyridinyl).
†Inferred from structural analogs (see ).

Key Observations :

  • Pyridinylmethyl substituents introduce hydrogen-bonding capability, improving solubility and target interaction .
  • The 3-nitrophenyl group is conserved across analogs, suggesting its critical role in electronic or steric interactions with biological targets .

Structure-Activity Relationship (SAR) Insights

  • N-Substituent Flexibility : Bulky groups (e.g., tert-butyl in ) may improve target specificity but reduce solubility.
  • Electron-Withdrawing Groups : The 3-nitro group likely stabilizes charge-transfer interactions in enzyme active sites .
  • Heteroaromatic Substituents : Pyridine or morpholine rings () introduce additional binding sites for hydrogen or halogen bonds .

Biological Activity

N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound notable for its unique imidazo[2,1-b][1,3]thiazole structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antitubercular agent and its cytotoxic properties against various cancer cell lines.

  • Molecular Formula : C17H18N4O3S
  • Molecular Weight : 358.42 g/mol
  • CAS Number : 852135-50-3

The presence of a butyl group and a nitrophenyl moiety enhances its solubility and biological activity compared to other derivatives lacking these features .

Antimycobacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimycobacterial activity. For instance, derivatives of imidazo[2,1-b]-thiazole have shown selective inhibition against Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 2.03 μM to 7.05 μM, indicating a promising therapeutic potential against tuberculosis without significant toxicity to normal cells .

Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have indicated that this compound exhibits significant cytotoxicity against several cancer types. For example, the MTT assay results show that it can induce apoptosis in cancer cells with potency comparable to standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Biological Activity
Butyl groupEnhances solubility and cellular uptake
Nitrophenyl moietyContributes to cytotoxicity and antitubercular effects
Imidazo-thiazole coreEssential for biological activity

This structure allows for interactions with specific biological targets, leading to its observed pharmacological effects.

Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of imidazo-thiazole derivatives reported that compounds with similar structures to this compound showed selective inhibition of Mtb while exhibiting minimal toxicity towards human lung fibroblast cells (MRC-5). The most active compounds had IC50 values below 10 μM against Mtb strains .

Study 2: Cytotoxic Effects on Cancer Cells

In another study assessing the cytotoxic potential of thiazole derivatives, this compound was found to induce apoptosis in various cancer cell lines. The compound's mechanism of action involved the activation of apoptotic pathways, leading to increased cell death rates compared to untreated controls .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitationReference
Multi-step condensation 6897High regioselectivityLong reaction time (48h)
One-pot catalyst-free 5592Eco-friendly (no metal catalysts)Lower yield for nitro derivatives
Microwave-assisted 7598Rapid (2h)Specialized equipment required

Q. Table 2: Biological Activity Across Analogues

CompoundNitro PositionBioactivity (IC50)Key FindingReference
3-Nitrophenyl derivative Para12 µM (HeLa)Optimal steric fit in kinase pocket
4-Nitrophenyl analogue Meta28 µM (HeLa)Reduced cytotoxicity due to poor solubility
Methoxy-substituted Ortho>100 µMInactive in apoptosis assays

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